4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a complex organic compound with a unique structure that includes halogens, a trifluoromethyl group, and a trimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common approach includes the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethyl group and the trimethylsilyl ether. The reaction conditions often require the use of strong bases, halogenating agents, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The halogen atoms and trifluoromethyl group can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The trimethylsilyl ether group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-iodo-5-(trifluoromethyl)pyridine
- 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 4-chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine stands out due to its combination of functional groups. The presence of both halogens and a trifluoromethyl group provides unique reactivity and potential for diverse applications. The trimethylsilyl ether group further enhances its chemical stability and versatility in synthetic applications.
Biological Activity
4-Chloro-2-iodo-5-(trifluoromethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 1420885-94-4) is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
This compound has a molecular formula of C14H17ClF3IN2OSi and a molecular weight of 476.74 g/mol. Its structure includes various functional groups that may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17ClF3IN2OSi |
Molecular Weight | 476.74 g/mol |
CAS Number | 1420885-94-4 |
Purity | 97% |
Anti-inflammatory Effects
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anti-inflammatory properties. For instance, the compound's structural features may enhance its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
In a comparative study, several pyrrolo derivatives were tested for their COX-1 and COX-2 inhibitory activities:
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
4a | 19.45 ± 0.07 | 42.1 ± 0.30 |
4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results suggest that the presence of specific substituents can modulate the inhibitory activity against COX enzymes, which is crucial for developing anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the trifluoromethyl group at position five significantly enhances the compound's anti-inflammatory activity by improving binding affinity to the COX enzymes. The presence of electron-donating groups has been shown to increase efficacy .
Case Studies
A notable case study involved testing the compound's effects on carrageenan-induced paw edema in rats, a common model for assessing anti-inflammatory drugs. The results demonstrated that compounds similar to the target exhibited comparable effects to indomethacin, a well-known anti-inflammatory agent.
In Vivo Studies
In vivo studies indicated that compounds with similar structures to our target showed significant reductions in edema, with effective doses (ED50) calculated as follows:
Compound | ED50 (μM) |
---|---|
Compound A | 11.60 |
Compound B | 8.23 |
Indomethacin | 9.17 |
These findings support the potential of pyrrolo derivatives as therapeutic agents in treating inflammatory conditions .
Properties
Molecular Formula |
C14H17ClF3IN2OSi |
---|---|
Molecular Weight |
476.73 g/mol |
IUPAC Name |
2-[[4-chloro-2-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H17ClF3IN2OSi/c1-23(2,3)5-4-22-8-21-11(19)6-9-12(15)10(14(16,17)18)7-20-13(9)21/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
JAYZHJHNKPQOCO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC2=C(C(=CN=C21)C(F)(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.